N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Physicochemical profiling ADME CNS drug-likeness

N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 899744-58-2) is a synthetic small molecule (C19H20N4O4, MW 368.39) belonging to the nitro-substituted phenylpiperazine acetamide class. Its structure features a 2-methyl-5-nitrophenyl head group linked via an oxoacetamide bridge to a 4-phenylpiperazine tail.

Molecular Formula C19H20N4O4
Molecular Weight 368.393
CAS No. 899744-58-2
Cat. No. B2885464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
CAS899744-58-2
Molecular FormulaC19H20N4O4
Molecular Weight368.393
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H20N4O4/c1-14-7-8-16(23(26)27)13-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
InChIKeySMZXBVLPNGIBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 899744-58-2): Procurement-Relevant Identity and Class Baseline


N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 899744-58-2) is a synthetic small molecule (C19H20N4O4, MW 368.39) belonging to the nitro-substituted phenylpiperazine acetamide class . Its structure features a 2-methyl-5-nitrophenyl head group linked via an oxoacetamide bridge to a 4-phenylpiperazine tail. This compound is primarily referenced within the broader patent landscape of nitro-substituted phenyl-piperazines targeting 5‑HT6 receptors and other CNS applications , positioning it as a candidate for neuroscience-focused discovery programs. Unlike generic phenylpiperazine scaffolds, the precise nitrophenyl substitution pattern and the oxoacetamide spacer confer a distinct physicochemical signature that directly influences logP, polar surface area (TPSA), and potential membrane permeability , making it a non-interchangeable entity for SAR exploration.

Why N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Replaced by Other Nitro-Substituted Phenylpiperazine Acetamides


Within the 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide sub-family, small positional changes on the nitrophenyl ring produce large shifts in physicochemical and, by class-level inference, pharmacological behavior. Direct substitution of the target compound with its closest regioisomer, N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 941895-42-7), is not a viable procurement strategy. The computed logP for the target is 0.88 , whereas reported initial logP values for the 4-methyl-2-nitro isomer are approximately 3.8 , a difference of ~2.9 log units that would substantially alter CNS penetration, solubility, and off-target binding. Because the nitro-substituted phenylpiperazine patent class is explicitly directed to 5‑HT6 receptor modulation , any change in the nitrophenyl substitution pattern is expected to alter receptor affinity and selectivity. Therefore, a generic substitution approach would introduce uncontrolled variables in an SAR campaign, invalidating the quantitative benchmark the target compound provides in assay cascades.

N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 899744-58-2): Quantitative Differentiation Evidence Against Close Analogs


Lipophilicity (logP) Differentiation: Target Compound vs. 4‑Methyl‑2‑nitro Regioisomer

The target compound exhibits a substantially lower computed logP (0.88) compared to the 4-methyl-2-nitrophenyl regioisomer (N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, CAS 941895-42-7), which has a reported initial logP of 3.8 . This ~2.9 log-unit difference directly impacts aqueous solubility and lipophilicity-dependent membrane partitioning. Because the target compound's logP of 0.88 aligns with the optimal CNS drug-likeness range (typically 1‑3), while the comparator's logP of 3.8 exceeds it, the target is predicted to possess superior solubility and a reduced risk of non-specific binding in CNS assay systems .

Physicochemical profiling ADME CNS drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 4‑Methyl‑2‑nitro Regioisomer

The target compound has a computed TPSA of 95.22 Ų . Although a directly measured TPSA for the 4-methyl-2-nitro regioisomer is not available from authoritative databases, class-level SAR indicates that shifting the nitro group from the 5-position to the 2-position alters intramolecular hydrogen-bonding capacity, potentially modifying the effective TPSA. The target's TPSA of 95.22 Ų falls within the established range for CNS penetration (TPSA < 90–100 Ų) , whereas regioisomers with internal hydrogen bonding might exhibit lower TPSA, affecting passive permeability. This provides a quantitative starting point for understanding how the 2-methyl-5-nitrophenyl substitution pattern influences BBB permeability potential relative to other nitro-substituted phenylpiperazine acetamides .

Membrane permeability CNS drug design Blood-brain barrier

Class-Level 5‑HT6 Receptor Modulation: Target Compound as a Representative of Nitro-Substituted Phenylpiperazines

The target compound belongs to the nitro-substituted phenyl-piperazine class claimed in patent WO2006069808A2, which is explicitly directed to compounds with affinity for 5‑HT6 receptors and potential utility in disorders mediated by these receptors . While specific Ki/IC50 values for the exact compound have not been disclosed in public databases, the patent establishes the 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide scaffold with nitrophenyl substitution as a pharmacophoric core for 5‑HT6 modulation. Closely related analogues within the patent family exhibit 5‑HT6 receptor binding, providing a class-level quantitative expectation that the target compound engages the same target . In contrast, phenylpiperazine acetamides lacking the nitro group (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogues) show distinct pharmacological profiles, often shifting toward D2/5-HT1A receptors . This class-level differentiation establishes the target compound as the most direct entry point for 5‑HT6-focused programs within this chemical series.

5-HT6 receptor CNS pharmacology Nitro-phenylpiperazine

N-(2-Methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide: Prioritized Application Scenarios Based on Quantitative Evidence


CNS Lead Optimization Programs Requiring Controlled Lipophilicity for Solubility-Driven Assay Performance

The target compound's low clogP of 0.88 directly supports its use as a high-solubility starting point in CNS hit-to-lead campaigns. Compared to the regioisomeric 4-methyl-2-nitrophenyl analog (logP ~3.8), the ~2.9 log-unit lower lipophilicity predicts significantly reduced compound aggregation and non-specific binding in biochemical and cell-based assays, making it a superior choice for screening cascades where aqueous solubility at pH 7.4 is a critical assay parameter .

Structure-Activity Relationship (SAR) Studies Probing Nitrophenyl Substitution Effects on 5‑HT6 Receptor Affinity

As a member of the nitro-substituted phenylpiperazine class explicitly claimed for 5‑HT6 receptor modulation , this compound serves as a defined regioisomeric probe. The unique 2-methyl-5-nitro substitution pattern, combined with a TPSA of 95.22 Ų that sits at the CNS-permeability threshold , makes it a valuable tool for mapping how nitro position influences both target engagement and blood-brain barrier penetration in translational neuroscience research .

Pharmacophore Validation Studies Differentiating 5‑HT6 from D2/5-HT1A Receptor Selectivity

Non-nitro phenylpiperazine acetamides frequently exhibit mixed D2/5-HT1A activity , complicating target deconvolution. The nitro substituent present in the target compound is a class-defining feature for 5‑HT6 directionality as per WO2006069808A2 . Researchers can therefore employ this compound as a pharmacophore validation tool to dissect the contribution of the nitro group to 5‑HT6 selectivity over dopamine/serotonin receptor subtypes, providing cleaner pharmacological signals in mechanistic studies .

Computational Chemistry and Molecular Modeling Focused on Nitro Group Electronic Effects

The quantified physicochemical descriptors (clogP = 0.88, TPSA = 95.22 Ų) provide a validated benchmark for computational chemists building QSAR or machine learning models for CNS drug design. The distinct electronic character of the 2-methyl-5-nitro substitution, compared to other regioisomers, offers a curated data point for training models that predict how nitro group positioning alters electronic distribution, dipole moment, and hydrogen-bonding networks, supporting rational design of next-generation 5‑HT6 ligands .

Quote Request

Request a Quote for N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.